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molecular formula C9H9NO3 B8497309 3-(Methoxyaminocarbonyl)benzaldehyde

3-(Methoxyaminocarbonyl)benzaldehyde

Cat. No. B8497309
M. Wt: 179.17 g/mol
InChI Key: SCTDMRQBTAZKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691883B2

Procedure details

To a solution of 5.63 g of 3-([1,3]dioxolan-2-yl)benzoic acid in 60 ml of tetrahydrofuran were added 3.3 ml of ethyl chloroformate and 4.8 ml of triethylamine under ice-cooling. After stirred for 10 minutes under ice-cooling, insolubles were filtered. This solution was added dropwise to a mixture of 3.63 g of methoxyamine hydrochloride, 20 ml of tetrahydrofuran, 6 ml of triethylamine and 20 ml of dimethylformamide. After stirred at room temperature for 8 hours, insolubles were filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in 30 ml of tetrahydrofuran, and 15 ml of 2 N hydrochloric acid was added dropwise, followed by stirring at room temperature for 8 hours. 20 ml of a 2 N aqueous sodium hydroxide solution was added dropwise under ice-cooling, and this was extracted with ethyl acetate. The organic layer washed with an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 1.50 g of 3-(methoxyaminocarbonyl)benzaldehyde [Compound No. (s)] as a white solid.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CC[O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=O.ClC([O:18][CH2:19]C)=O.C([N:23](CC)CC)C>O1CCCC1>[CH3:19][O:18][NH:23][C:9]([C:8]1[CH:7]=[C:6]([CH:14]=[CH:13][CH:12]=1)[CH:2]=[O:3])=[O:11]

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
3.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 10 minutes under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
insolubles were filtered
ADDITION
Type
ADDITION
Details
This solution was added dropwise to a mixture of 3.63 g of methoxyamine hydrochloride, 20 ml of tetrahydrofuran, 6 ml of triethylamine and 20 ml of dimethylformamide
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 30 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
15 ml of 2 N hydrochloric acid was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
20 ml of a 2 N aqueous sodium hydroxide solution was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
this was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CONC(=O)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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